(6-Methyl-1,3-benzothiazol-2-yl)cyanamide
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Overview
Description
CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)-: is a chemical compound with the molecular formula C9H7N3S . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- typically involves the reaction of 6-methyl-2-aminobenzothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzothiazole: A parent compound with a similar structure but without the cyanamide group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position.
Uniqueness: CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- is unique due to the presence of both the cyanamide and benzothiazole moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
92987-73-0 |
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Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
TXWAFQDIPWCYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC#N |
Origin of Product |
United States |
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